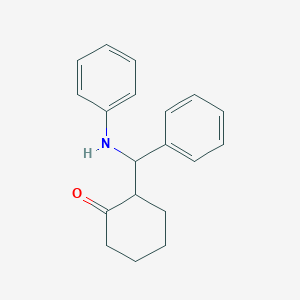
Ethyl 2-cyano-3-hydrazinoacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-3-hydrazinoacrylate is an organic compound that belongs to the class of cyanoacrylates It is characterized by the presence of a cyano group (-CN) and a hydrazino group (-NHNH2) attached to an acrylate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-3-hydrazinoacrylate can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of ethyl cyanoacetate with hydrazine hydrate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions in ethanol, yielding the desired product after a few hours .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-cyano-3-hydrazinoacrylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the hydrazino group under mild conditions.
Major Products: The major products formed from these reactions include various hydrazones, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-3-hydrazinoacrylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 2-cyano-3-hydrazinoacrylate involves its ability to act as a nucleophile due to the presence of the hydrazino group. This allows it to participate in various condensation and substitution reactions. The cyano group also contributes to its reactivity by stabilizing intermediates formed during these reactions .
Molecular Targets and Pathways: In biological systems, this compound can interact with enzymes and proteins, potentially inhibiting their activity. This makes it a candidate for drug development targeting specific molecular pathways .
Comparación Con Compuestos Similares
Ethyl 2-cyano-3-phenylacrylate: Similar in structure but with a phenyl group instead of a hydrazino group.
Cyanoacetohydrazide: Contains a cyano group and a hydrazide group, used in the synthesis of heterocyclic compounds.
Uniqueness: Ethyl 2-cyano-3-hydrazinoacrylate is unique due to the presence of both cyano and hydrazino groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to its analogs .
Propiedades
Número CAS |
52632-26-5 |
|---|---|
Fórmula molecular |
C6H9N3O2 |
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
ethyl (E)-2-cyano-3-hydrazinylprop-2-enoate |
InChI |
InChI=1S/C6H9N3O2/c1-2-11-6(10)5(3-7)4-9-8/h4,9H,2,8H2,1H3/b5-4+ |
Clave InChI |
LRXLKHUITSXGHG-SNAWJCMRSA-N |
SMILES |
CCOC(=O)C(=CNN)C#N |
SMILES isomérico |
CCOC(=O)/C(=C/NN)/C#N |
SMILES canónico |
CCOC(=O)C(=CNN)C#N |
| 52632-26-5 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[2,3-Dihydroxy-4-(4-methylphenyl)sulfonyloxybutyl] 4-methylbenzenesulfonate](/img/structure/B1617466.png)



![2,6-Dimethyl-4-[(e)-phenyldiazenyl]aniline](/img/structure/B1617474.png)

![Benzyl N-[(benzyloxy)carbonyl]-beta-alanylvalinate](/img/structure/B1617478.png)
